REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[CH2:9]([O:11][C:12]([C:14]1[NH:15][CH:16]=[CH:17][CH:18]=1)=[O:13])[CH3:10]>C1COCC1.CO>[CH2:9]([O:11][C:12]([C:14]1[NH:15][C:16]([Br:8])=[CH:17][CH:18]=1)=[O:13])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
0.15 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC=CC1
|
Name
|
THF MeOH
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to get the residue
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (using silica gel of 200-430 mesh and 10% Ether in Hexane as eluent)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 31.95% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |